molecular formula C36H23N3 B14042465 18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene

18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene

Cat. No.: B14042465
M. Wt: 497.6 g/mol
InChI Key: LQRLTNIBSSREKR-UHFFFAOYSA-N
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Description

18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene is a complex macrocyclic compound. This compound is characterized by its unique heptacyclic structure, which includes multiple nitrogen atoms and phenyl groups. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms within the macrocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized macrocyclic derivatives, while substitution reactions can introduce new functional groups to the phenyl rings or nitrogen atoms .

Scientific Research Applications

18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Research is ongoing to explore its potential as a biological probe or therapeutic agent due to its ability to interact with biological macromolecules.

    Medicine: The compound’s potential as a drug candidate is being investigated, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: Its unique properties make it a candidate for use in materials science and nanotechnology

Mechanism of Action

The mechanism of action of 18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene is unique due to its heptacyclic structure and the presence of multiple nitrogen atoms and phenyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C36H23N3

Molecular Weight

497.6 g/mol

IUPAC Name

18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene

InChI

InChI=1S/C36H23N3/c1-3-13-23(14-4-1)38-29-21-11-8-18-26(29)32-31-25-17-7-10-20-28(25)37-34(31)33-27-19-9-12-22-30(27)39(36(33)35(32)38)24-15-5-2-6-16-24/h1-22,37H

InChI Key

LQRLTNIBSSREKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C5C6=CC=CC=C6NC5=C7C8=CC=CC=C8N(C7=C42)C9=CC=CC=C9

Origin of Product

United States

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